An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate is a versatile β-keto ester featuring a unique tetrahydrofuran moiety. This guide provides a comprehensive overview of its core chemical properties, including its synthesis, reactivity, and spectroscopic profile. Particular emphasis is placed on the principles of keto-enol tautomerism, a defining characteristic of this compound class, and its implications for reactivity and application. This document is intended to serve as a technical resource for researchers in organic synthesis and medicinal chemistry, offering insights into the strategic utilization of this valuable building block.
Introduction: Unveiling a Versatile Synthetic Intermediate
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate, with the CAS Number 887411-85-0, belongs to the important class of β-keto esters. These compounds are renowned for their synthetic utility, stemming from the presence of multiple reactive sites. The incorporation of a tetrahydrofuran ring, a privileged scaffold in many biologically active molecules and natural products, imparts distinct physicochemical properties and stereochemical complexity.[1][2] This guide will delve into the fundamental chemical characteristics of this molecule, providing a framework for its application in complex molecule synthesis and drug discovery programs. The furan and tetrahydrofuran cores are integral to a wide array of pharmaceuticals, highlighting the potential of their derivatives in medicinal chemistry.[1][3][4]
Molecular Structure and Physicochemical Properties
The structural formula of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate reveals a fascinating interplay of functional groups that dictate its chemical behavior.
Table 1: Physicochemical Properties of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
| Property | Value | Source/Comment |
| IUPAC Name | Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate | --- |
| CAS Number | 887411-85-0 | [5] |
| Molecular Formula | C₉H₁₄O₄ | [5] |
| Molecular Weight | 186.21 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid | Based on similar β-keto esters |
| pKa (α-proton) | ~11-13 | Estimated based on typical β-keto esters.[6][7][8] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate, THF). Limited solubility in water. | General solubility of esters.[9][10] |
Synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate: A Plausible Approach
Proposed Synthetic Workflow: Mixed Claisen Condensation
The following protocol is a generalized procedure based on established methodologies for mixed Claisen condensations.
Reaction Scheme:
Caption: Proposed synthesis of the title compound via a mixed Claisen condensation.
Step-by-Step Experimental Protocol:
-
Preparation of the Base: A strong base is crucial for the deprotonation of the α-proton of ethyl acetate to form the nucleophilic enolate. Sodium ethoxide (NaOEt) is a common choice and can be prepared in situ by reacting sodium metal with anhydrous ethanol. Alternatively, a non-nucleophilic base like lithium diisopropylamide (LDA) can be used.
-
Enolate Formation: To a solution of the strong base in an anhydrous solvent (e.g., THF or diethyl ether) at a low temperature (typically -78 °C to 0 °C), a solution of ethyl acetate is added dropwise. This allows for the formation of the ethyl acetate enolate.
-
Condensation: Ethyl tetrahydrofuran-2-carboxylate is then added slowly to the enolate solution. The enolate attacks the carbonyl carbon of the ethyl tetrahydrofuran-2-carboxylate.
-
Reaction Quench and Workup: The reaction is quenched by the addition of a protic source, typically an aqueous acid solution (e.g., dilute HCl). This neutralizes the reaction mixture and protonates the resulting β-keto ester enolate.
-
Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product can be purified by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the quenching of the strong base and the hydrolysis of the esters.
-
Strong Base: A base with a pKa higher than that of the α-proton of the ester is required for efficient enolate formation.
-
Low Temperature: The reaction is often carried out at low temperatures to control the exothermicity and minimize side reactions.
-
Mixed Condensation Strategy: To favor the desired cross-condensation product, it is advantageous to use an excess of the ester that does not readily self-condense or to use a directed approach with a pre-formed enolate. In this case, the slow addition of ethyl tetrahydrofuran-2-carboxylate to the pre-formed enolate of ethyl acetate would be a suitable strategy.[12]
Keto-Enol Tautomerism: A Fundamental Equilibrium
A hallmark of β-dicarbonyl compounds, including Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate, is their existence as a dynamic equilibrium between the keto and enol tautomers.[6][7][15][16][17][18][19][20] This equilibrium is a cornerstone of their reactivity, as both tautomers can participate in different types of reactions.
Caption: The equilibrium between the keto and enol tautomers.
The Influence of Solvents on Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly dependent on the solvent.[6][15][16][17] This phenomenon can be rationalized by considering the polarity of the tautomers and their interactions with the solvent molecules.
-
Non-polar Solvents (e.g., hexane, carbon tetrachloride): In non-polar solvents, the enol form is often favored. This is due to the formation of a stable, intramolecular hydrogen bond between the enolic hydroxyl group and the keto oxygen, which forms a pseudo-six-membered ring. This internal hydrogen bonding reduces the molecule's interaction with the non-polar solvent.[15]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): In polar aprotic solvents, the keto form is generally more prevalent. These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form. The more polar keto form is better solvated by these polar solvents.[16][19]
-
Polar Protic Solvents (e.g., water, ethanol): In polar protic solvents, the keto form is also typically favored. These solvents can form strong intermolecular hydrogen bonds with both the keto and enol forms, which can outweigh the stability gained from the intramolecular hydrogen bond of the enol.
Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy:
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution.[6][15][16][17] The distinct chemical shifts of the protons in each tautomer allow for their integration and the determination of the equilibrium constant (K_eq_).
Table 2: Expected ¹H NMR Signals for Tautomer Analysis
| Tautomer | Characteristic Proton(s) | Expected Chemical Shift (δ, ppm) |
| Keto | Methylene (α-protons) | 3.0 - 4.0 |
| Enol | Vinylic proton | 5.0 - 6.0 |
| Enol | Enolic hydroxyl proton | 10.0 - 15.0 (broad) |
Experimental Protocol for NMR Analysis of Tautomeric Equilibrium:
-
Sample Preparation: Prepare solutions of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate of a known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).
-
NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample.
-
Data Analysis: Integrate the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form.
-
Calculation of Equilibrium Constant: The equilibrium constant, K_eq_ = [Enol]/[Keto], can be calculated from the ratio of the integrals.
Reactivity and Synthetic Applications
The rich chemical reactivity of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate makes it a valuable intermediate in organic synthesis.
Acidity of the α-Protons
The methylene protons situated between the two carbonyl groups are significantly acidic (pKa ≈ 11-13), readily undergoing deprotonation by a suitable base to form a stabilized enolate.[6][7][8] This enolate is a potent nucleophile and is central to many of the compound's reactions.
Key Reactions
-
Alkylation and Acylation: The enolate can be readily alkylated or acylated at the α-carbon, providing a straightforward route to more complex derivatives.
-
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones.[9]
-
Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[9]
-
Heterocycle Synthesis: β-keto esters are classic precursors for the synthesis of a wide variety of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in pharmaceuticals.[19]
Caption: Key reaction pathways of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate.
Spectroscopic Characterization
The identity and purity of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate can be confirmed through a combination of spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Key Expected Features |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), protons of the tetrahydrofuran ring, and the characteristic signals for the keto and enol tautomers as described in Table 2. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the ethyl group, and the tetrahydrofuran ring. Separate signals for the keto and enol tautomers may be observed. |
| IR | Strong C=O stretching vibrations for the ketone and ester groups (typically in the range of 1700-1750 cm⁻¹). A broad O-H stretch for the enol form may also be present. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Safety and Handling
Conclusion: A Building Block with Significant Potential
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate is a functionally rich molecule with significant potential in synthetic and medicinal chemistry. Its chemical properties, dominated by the interplay of the β-keto ester functionality and the tetrahydrofuran ring, offer a multitude of opportunities for the construction of complex and potentially bioactive molecules. A thorough understanding of its keto-enol tautomerism is paramount for controlling its reactivity and achieving desired synthetic outcomes. This guide serves as a foundational resource for researchers seeking to harness the synthetic utility of this versatile building block.
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